5,5'-carbonylbis[2-(3-nitrophenyl)-1H-isoindole-1,3(2H)-dione]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-NITROPHENYL)-5-{[2-(3-NITROPHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-5-YL]CARBONYL}-1H-ISOINDOLE-1,3(2H)-DIONE is a complex organic compound characterized by its unique structure, which includes multiple nitrophenyl and isoindole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-NITROPHENYL)-5-{[2-(3-NITROPHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-5-YL]CARBONYL}-1H-ISOINDOLE-1,3(2H)-DIONE typically involves multi-step organic reactions. One common approach is the condensation of benzyl azides with α-aryldiazoesters, catalyzed by rhodium (III) complexes . This reaction proceeds through the nucleophilic attack of the organic azide onto a rhodium carbenoid, followed by the release of nitrogen gas and tautomerization of intermediate imino esters .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and complex synthesis. large-scale synthesis would likely involve optimization of the laboratory methods mentioned above, with a focus on improving yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-NITROPHENYL)-5-{[2-(3-NITROPHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-5-YL]CARBONYL}-1H-ISOINDOLE-1,3(2H)-DIONE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl groups can be oxidized to form nitro derivatives.
Reduction: The nitro groups can be reduced to amines under appropriate conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Electrophilic substitution reactions often use reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield the corresponding amines, while oxidation could produce various nitro derivatives.
Scientific Research Applications
2-(3-NITROPHENYL)-5-{[2-(3-NITROPHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-5-YL]CARBONYL}-1H-ISOINDOLE-1,3(2H)-DIONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: May be used in the production of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 2-(3-NITROPHENYL)-5-{[2-(3-NITROPHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-5-YL]CARBONYL}-1H-ISOINDOLE-1,3(2H)-DIONE exerts its effects is not fully understood. its interactions likely involve the nitrophenyl and isoindole groups, which can participate in various chemical reactions and binding interactions. These interactions may affect molecular targets and pathways, such as enzyme inhibition or receptor binding.
Comparison with Similar Compounds
Similar Compounds
Isoindole Derivatives: Compounds with similar isoindole structures, such as 1-arylisoindoles.
Nitrophenyl Compounds: Other compounds containing nitrophenyl groups, which may have similar reactivity and applications.
Uniqueness
2-(3-NITROPHENYL)-5-{[2-(3-NITROPHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-5-YL]CARBONYL}-1H-ISOINDOLE-1,3(2H)-DIONE is unique due to its combination of nitrophenyl and isoindole groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in scientific research and industry.
Properties
Molecular Formula |
C29H14N4O9 |
---|---|
Molecular Weight |
562.4 g/mol |
IUPAC Name |
2-(3-nitrophenyl)-5-[2-(3-nitrophenyl)-1,3-dioxoisoindole-5-carbonyl]isoindole-1,3-dione |
InChI |
InChI=1S/C29H14N4O9/c34-25(15-7-9-21-23(11-15)28(37)30(26(21)35)17-3-1-5-19(13-17)32(39)40)16-8-10-22-24(12-16)29(38)31(27(22)36)18-4-2-6-20(14-18)33(41)42/h1-14H |
InChI Key |
VHIWKJGQGNKORN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)C4=CC5=C(C=C4)C(=O)N(C5=O)C6=CC(=CC=C6)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.